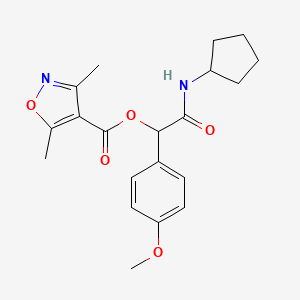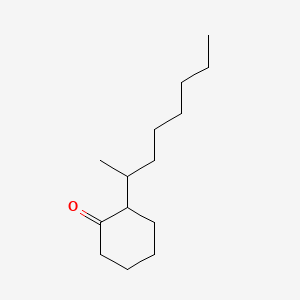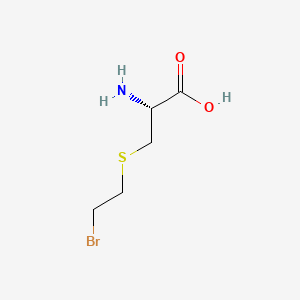
P-(2-hydroxyethoxy) cinnamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-4-(2-HYDROXY-ETHOXY)-PHENYL-ACRYLIC ACID is an organic compound that belongs to the class of phenyl acrylic acids This compound is characterized by the presence of a phenyl group substituted with a hydroxy-ethoxy group and an acrylic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-4-(2-HYDROXY-ETHOXY)-PHENYL-ACRYLIC ACID typically involves the reaction of 3,4-dihydroxybenzaldehyde with ethylene glycol under acidic conditions to form the corresponding hydroxy-ethoxy derivative. This intermediate is then subjected to a Knoevenagel condensation reaction with malonic acid in the presence of a base, such as piperidine, to yield the desired phenyl acrylic acid.
Industrial Production Methods
Industrial production of 3-4-(2-HYDROXY-ETHOXY)-PHENYL-ACRYLIC ACID may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality compounds.
Análisis De Reacciones Químicas
Types of Reactions
3-4-(2-HYDROXY-ETHOXY)-PHENYL-ACRYLIC ACID undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The acrylic acid moiety can be reduced to form saturated carboxylic acids.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Electrophilic aromatic substitution reactions typically use reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated carboxylic acids.
Substitution: Formation of brominated or nitrated derivatives.
Aplicaciones Científicas De Investigación
3-4-(2-HYDROXY-ETHOXY)-PHENYL-ACRYLIC ACID has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mecanismo De Acción
The mechanism of action of 3-4-(2-HYDROXY-ETHOXY)-PHENYL-ACRYLIC ACID involves its interaction with specific molecular targets and pathways. The hydroxy-ethoxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The acrylic acid moiety can participate in various biochemical reactions, modulating cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
3-4-(2-HYDROXY-ETHOXY)-PHENYL-PROPIONIC ACID: Similar structure but with a propionic acid moiety instead of acrylic acid.
3-4-(2-HYDROXY-ETHOXY)-PHENYL-BUTYRIC ACID: Contains a butyric acid moiety.
3-4-(2-HYDROXY-ETHOXY)-PHENYL-ACETIC ACID: Features an acetic acid moiety.
Uniqueness
3-4-(2-HYDROXY-ETHOXY)-PHENYL-ACRYLIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C11H12O4 |
|---|---|
Peso molecular |
208.21 g/mol |
Nombre IUPAC |
(E)-3-[4-(2-hydroxyethoxy)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C11H12O4/c12-7-8-15-10-4-1-9(2-5-10)3-6-11(13)14/h1-6,12H,7-8H2,(H,13,14)/b6-3+ |
Clave InChI |
RROKPIBZNXEYTC-ZZXKWVIFSA-N |
SMILES isomérico |
C1=CC(=CC=C1/C=C/C(=O)O)OCCO |
SMILES canónico |
C1=CC(=CC=C1C=CC(=O)O)OCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


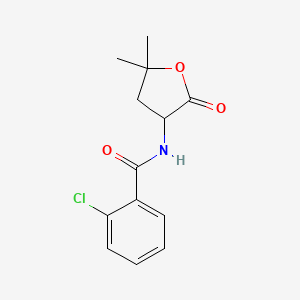
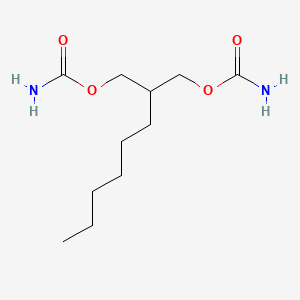
![2-[[4-Butyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone](/img/structure/B13798126.png)
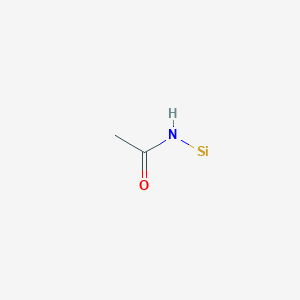
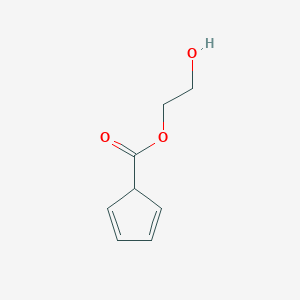
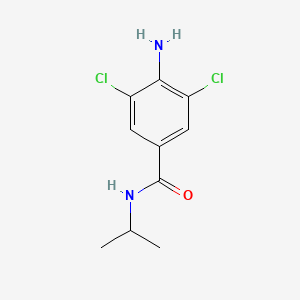

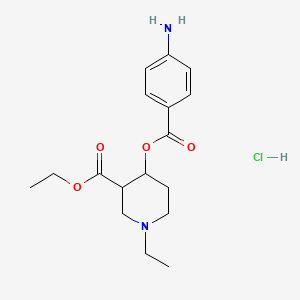
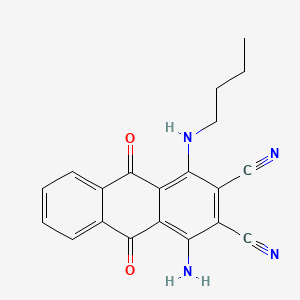
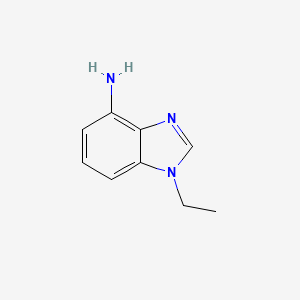
![3-chloro-N-[(2-chlorophenyl)methyl]-6-fluoro-N-[(7-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B13798151.png)
